

Amilon: A Technical Guide to an Innovative Functional Powder for Personal Care

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Compound of Interest

Compound Name: *Amilon*

Cat. No.: *B12751582*

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An In-depth Whitepaper for Researchers and Formulation Scientists

Abstract

Amilon, a novel cosmetic ingredient developed by IKEDA Corporation, presents a significant advancement in the field of functional powders. Comprised of spherical silica coated with the amino acid derivative Lauroyl Lysine, **Amilon** is engineered to address the inherent drawbacks of traditional texturizing agents like nylon powder.^{[1][2][3]} This technical guide provides a comprehensive overview of **Amilon's** discovery, its physicochemical properties, and its performance benefits in personal care formulations. It details the experimental protocols used to substantiate its key claims of improved sensory experience, enhanced thermal stability, and superior compatibility with common preservative systems. All data is presented to aid in formulation development and to provide a clear understanding of **Amilon's** mechanism of action for researchers and scientists in the personal care industry.

Introduction: The Need for a Nylon Powder Alternative

Nylon powders have been widely used in cosmetics to impart a smooth, silky feel and to provide oil-absorbing properties. However, their application is not without challenges. Key limitations include a low melting point (around 100°C), which restricts their incorporation to the final, cooler stages of production, and a known tendency to absorb preservatives, particularly parabens.^{[2][3]} This absorption can reduce the efficacy of the preservative system, potentially

compromising product safety and shelf-life, which can lead to microbial growth in finished products.^[2]

Amilon was developed to overcome these specific limitations. Its core composition—a Lauroyl Lysine coating on a spherical silica substrate—provides a multifunctional solution that enhances product aesthetics, stability, and manufacturability.^{[2][3]}

Physicochemical Properties of Amilon

Amilon's unique structure provides a distinct set of physical and chemical characteristics that are foundational to its performance in cosmetic formulations. The primary specifications are summarized below.

Property	Specification	Source
INCI Name	Silica (and) Lauroyl Lysine	^{[2][3]}
Appearance	White, fine powder	^[3]
Particle Shape	Spherical	^{[2][3]}
Particle Size	2 - 20 µm (Average: 10 µm)	^[2]
Amino Acid Content	4.5 - 5.0% (Lauroyl Lysine derivative)	^[3]
Thermal Stability	Stable at temperatures exceeding 100°C	^[3]
Solubility	Insoluble; dispersible in oils or dry blends	

Performance and Efficacy Data

Amilon's primary benefits are its superior sensory profile, high thermal stability, and non-interference with preservative systems. The following tables summarize the expected performance of **Amilon** in comparative studies against a standard nylon-12 powder.

Table 3.1: Comparative Sensory Evaluation

Sensory Attribute	Amilon	Nylon-12 (Control)	Test Protocol Reference
Smoothness	High; described as "smoother than nylon"	Moderate	Section 4.1
Pickup	Clean, uniform	Standard	Section 4.1
Application	Easy spreadability, low drag	Moderate drag	Section 4.1
After-Feel	Silky, non-greasy, soft-focus finish	Powdery, dry	Section 4.1

Table 3.2: Preservative Efficacy (Challenge Test)

Formulation Base with 0.3% Methylparaben	Microbial Count (CFU/g) after 28 Days (Expected Outcome)	Test Protocol Reference
+ 5% Amilon	< 10 CFU/g (Pass)	Section 4.2
+ 5% Nylon-12	> 100 CFU/g (Fail)	Section 4.2

Table 3.3: Thermal Stability Assessment

Parameter (after 3 months at 45°C)	Formulation with Amilon	Formulation with Nylon-12	Test Protocol Reference
Appearance	No change	Potential for clumping	Section 4.3
Color	No change	No change	Section 4.3
Odor	No change	No change	Section 4.3
Viscosity	Stable	Stable	Section 4.3

Key Experimental Protocols

The following sections detail the methodologies for evaluating the performance claims of **Amilon**.

Protocol: Quantitative Descriptive Sensory Analysis

This protocol is designed to scientifically substantiate the claim that **Amilon** provides a "smoother touch than nylon powder."

- Objective: To quantitatively compare the sensory attributes of two powder-based cosmetic formulations, one containing **Amilon** and a control containing Nylon-12.
- Panelists: A panel of 10-12 trained sensory experts is used. Panelists are trained to identify and rate the intensity of specific tactile attributes of cosmetic products.[\[1\]](#)[\[4\]](#)
- Samples: Two otherwise identical loose powder formulations are prepared:
 - Formula A: Contains 5% w/w **Amilon**.
 - Formula B (Control): Contains 5% w/w Nylon-12.
- Procedure:
 - Samples are presented to panelists in a randomized, double-blind manner.
 - Evaluation occurs in four phases: Appearance, Pickup, Application, and After-Feel.[\[1\]](#)[\[4\]](#)[\[5\]](#)
 - Appearance: Panelists visually assess the powder in its container for homogeneity and texture.
 - Pickup: A standardized amount of powder is picked up using the thumb and forefinger. Attributes such as cohesiveness and texture are rated.
 - Application: The powder is applied and spread on a designated area of the inner forearm. Attributes such as spreadability, glide, and drag are rated on a continuous scale (e.g., 0-15).
 - After-Feel: The skin is evaluated 1 minute after application for attributes like smoothness, silkiness, and residue.
- Data Analysis: The intensity ratings for each attribute are collected and statistically analyzed (e.g., using ANOVA) to determine if significant differences exist between the **Amilon** and

Nylon-12 formulations.

Protocol: Preservative Efficacy Evaluation (Paraben Compatibility)

This protocol assesses **Amilon**'s inertness towards parabens, ensuring improved preservative availability compared to nylon powder.

- Objective: To determine the concentration of available methylparaben in a cosmetic emulsion over time when formulated with either **Amilon** or Nylon-12.
- Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is used for the quantitative analysis of parabens.^{[6][7]}
- Procedure:
 - Two identical oil-in-water emulsion bases are prepared, each containing 0.3% w/w methylparaben.
 - Formula A: 5% w/w **Amilon** is added.
 - Formula B (Control): 5% w/w Nylon-12 is added.
 - Samples from each formula are stored at 40°C.
 - At specified time intervals (e.g., Day 0, Day 7, Day 14, Day 28), an aliquot of each sample is taken.
 - The paraben is extracted from the sample using a suitable solvent like methanol.
 - The concentration of methylparaben in the extract is quantified using a validated HPLC method, typically with detection at 254 nm.^{[6][8]}
- Data Analysis: The concentration of available methylparaben in the **Amilon** formula is compared to the Nylon-12 formula at each time point. A significantly smaller decrease in paraben concentration in the **Amilon** formula indicates lower absorption and improved preservative efficacy.

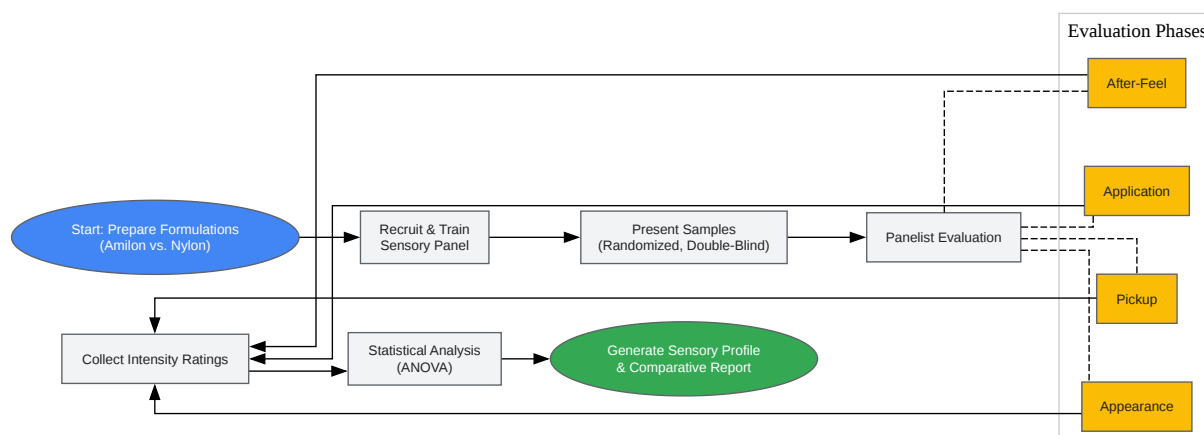
Protocol: Thermal Stability and Manufacturing Versatility

This protocol demonstrates **Amilon**'s high-temperature resistance, a key advantage in manufacturing.

- Objective: To evaluate the physical stability of a cosmetic formulation containing **Amilon** after exposure to elevated temperatures, simulating both manufacturing conditions and long-term storage.
- Procedure:
 - Accelerated Stability: A cosmetic emulsion containing 5% **Amilon** is prepared. The bulk product is divided into samples and stored under various conditions, including 45°C for three months.^{[9][10]} A control sample is kept at room temperature (25°C).
 - Manufacturing Simulation: **Amilon** is added to the oil phase of an emulsion before heating to 110°C and holding for 30 minutes, prior to emulsification.
 - Freeze-Thaw Cycling: Samples are subjected to three cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours.^{[9][10]}
- Evaluation: At the end of the testing period, the samples are evaluated against the control for any changes in physical characteristics:
 - Appearance: Color, clarity, and homogeneity.
 - Odor: Any change from the original scent.
 - pH and Viscosity: Instrumental measurements to detect chemical or structural changes.
 - Microscopy: To check for changes in particle dispersion or emulsion structure.
- Analysis: The absence of significant changes in the test samples compared to the control demonstrates **Amilon**'s high thermal stability and robustness in various manufacturing processes.

Visualized Workflows and Logical Relationships

Diagram 5.1: Sensory Evaluation Workflow



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Caption: Workflow for the quantitative sensory analysis of **Amilon**.

Diagram 5.2: Preservative Compatibility Logic

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